molecular formula C10H17N B120145 Tricyclo[5.2.1.02,6]decan-2-amine CAS No. 148151-81-9

Tricyclo[5.2.1.02,6]decan-2-amine

Cat. No. B120145
M. Wt: 151.25 g/mol
InChI Key: IBGDJIKNTKMZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[5.2.1.02,6]decan-2-amine, also known as TC-2153, is a small molecule compound that has been studied for its potential therapeutic effects on various neurological disorders. TC-2153 has been shown to modulate the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. In

Mechanism Of Action

Tricyclo[5.2.1.02,6]decan-2-amine modulates the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. Rac1 is involved in the regulation of actin cytoskeleton, which is important for the growth and maintenance of dendritic spines, the structures that allow neurons to communicate with each other. By modulating the activity of Rac1, Tricyclo[5.2.1.02,6]decan-2-amine can enhance synaptic plasticity and improve cognitive function.

Biochemical And Physiological Effects

Tricyclo[5.2.1.02,6]decan-2-amine has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to reduce the symptoms of neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to inhibit the growth of tumor cells in vitro, suggesting its potential use in cancer treatment.

Advantages And Limitations For Lab Experiments

Tricyclo[5.2.1.02,6]decan-2-amine is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, Tricyclo[5.2.1.02,6]decan-2-amine has low solubility in water, which can make it difficult to administer in vivo. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

Future research on Tricyclo[5.2.1.02,6]decan-2-amine could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. In addition, further studies could explore the mechanisms underlying the anti-tumor effects of Tricyclo[5.2.1.02,6]decan-2-amine and its potential use in cancer treatment. Finally, research could focus on developing more efficient synthesis methods for Tricyclo[5.2.1.02,6]decan-2-amine and other Rac1 modulators, which could facilitate their use in clinical trials and ultimately lead to the development of new therapies for neurological disorders and cancer.

Synthesis Methods

The synthesis of Tricyclo[5.2.1.02,6]decan-2-amine involves a series of chemical reactions, starting with the reaction between 2-cyclopentenone and ethyl diazoacetate to form a cyclopropane intermediate. This intermediate is then converted to a tricyclic compound through a series of steps involving reduction, oxidation, and cyclization reactions. The final product, Tricyclo[5.2.1.02,6]decan-2-amine, is obtained through a purification process using column chromatography.

Scientific Research Applications

Tricyclo[5.2.1.02,6]decan-2-amine has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In animal models, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to improve cognitive function and reduce the symptoms of these disorders. Tricyclo[5.2.1.02,6]decan-2-amine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.

properties

CAS RN

148151-81-9

Product Name

Tricyclo[5.2.1.02,6]decan-2-amine

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decan-2-amine

InChI

InChI=1S/C10H17N/c11-10-5-1-2-9(10)7-3-4-8(10)6-7/h7-9H,1-6,11H2

InChI Key

IBGDJIKNTKMZEP-UHFFFAOYSA-N

SMILES

C1CC2C3CCC(C3)C2(C1)N

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)N

synonyms

4,7-Methano-3aH-inden-3a-amine,octahydro-,(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.